NQO2 Enzyme Inhibition: 6-Methoxy (IC₅₀ = 51 nM) vs. 6-Amino (IC₅₀ = 79 nM) and 6-Acetamide (IC₅₀ = 31 nM) in a Direct Head-to-Head Comparison
In a direct head-to-head comparison within the same NQO2 enzyme inhibition assay, three 3',4',5'-trimethoxybenzothiazole analogs differing only at the 6-position substituent were evaluated. The 6-methoxy analog (compound 40) exhibited an IC₅₀ of 51 nM, demonstrating 1.55-fold higher potency than the 6-amino analog (compound 48, IC₅₀ = 79 nM) but 1.65-fold lower potency than the 6-acetamide analog (compound 49, IC₅₀ = 31 nM). These data place the 6-methoxy substituent as a strong contributor to NQO2 inhibition, superior to 6-amino but inferior to 6-acetamide, providing a clear rank-order for substituent selection in NQO2-targeted programs [1].
| Evidence Dimension | NQO2 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 51 nM (6-methoxy analog, compound 40) |
| Comparator Or Baseline | 6-Amino analog (compound 48): 79 nM; 6-Acetamide analog (compound 49): 31 nM |
| Quantified Difference | 1.55-fold more potent than 6-amino; 1.65-fold less potent than 6-acetamide |
| Conditions | NQO2 enzyme inhibition assay using recombinant human NQO2; all compounds belong to the 3',4',5'-trimethoxybenzothiazole series with identical core structure |
Why This Matters
This rank-order potency data enables researchers to rationally select the 6-methoxy substituent over the 6-amino variant when sub-100 nM NQO2 inhibition is required but the stronger 6-acetamide substituent introduces undesirable physicochemical or pharmacokinetic properties.
- [1] MDPI IJMS (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. International Journal of Molecular Sciences. DOI: 10.3390/ijms252211111. View Source
